molecular formula C11H20O4 B158218 Diethyl isobutylmalonate CAS No. 10203-58-4

Diethyl isobutylmalonate

Cat. No. B158218
Key on ui cas rn: 10203-58-4
M. Wt: 216.27 g/mol
InChI Key: OFRFGNSZCYDFOH-UHFFFAOYSA-N
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Patent
US04005073

Procedure details

A solution of 23 g of sodium in 1500 ml of anhydrous alcohol was treated, with stirring, with 160.16 g of malonic acid diethyl ester. After stirring for 30 minutes, 184.03 g of isobutyl iodide were added dropwise to the solution. The mixture was then stirred for and additional further 15 hours at 20° and subsequently evaporated under reduced pressure. The residue was stirred with diethyl ether, filtered off from the solid material and evaporated under reduced pressure. The brown oil remaining as the residue was fractionated twice in a high vacuum. There was obtained 45.8 g of a main fraction of isobutylmalonic acid diethyl ester, boiling point 64°/0.6 mm Hg.
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
160.16 g
Type
reactant
Reaction Step Two
Quantity
184.03 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([O:4][C:5](=[O:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:3].[CH2:13](I)[CH:14]([CH3:16])[CH3:15]>>[CH2:2]([O:4][C:5](=[O:12])[CH:6]([CH2:13][CH:14]([CH3:16])[CH3:15])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:3] |^1:0|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[Na]
Name
alcohol
Quantity
1500 mL
Type
solvent
Smiles
Step Two
Name
Quantity
160.16 g
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)=O
Step Three
Name
Quantity
184.03 g
Type
reactant
Smiles
C(C(C)C)I

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred for and additional further 15 hours at 20°
Duration
15 h
CUSTOM
Type
CUSTOM
Details
subsequently evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
The residue was stirred with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered off from the solid material
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)CC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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